molecular formula C16H23NO B1613817 (4-Cyclohexyl)butyl 2-pyridyl ketone CAS No. 898779-64-1

(4-Cyclohexyl)butyl 2-pyridyl ketone

Cat. No. B1613817
CAS RN: 898779-64-1
M. Wt: 245.36 g/mol
InChI Key: ZPPNNIFZKKXNHS-UHFFFAOYSA-N
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Description

“(4-Cyclohexyl)butyl 2-pyridyl ketone” is a chemical compound with the molecular formula C16H23NO . It has diverse applications in scientific research.


Synthesis Analysis

This compound’s unique structure enables the synthesis of novel pharmaceuticals, catalysts, and materials for advanced technologies.


Molecular Structure Analysis

The molecular structure of “(4-Cyclohexyl)butyl 2-pyridyl ketone” consists of 16 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom . The average mass is 245.360 Da, and the monoisotopic mass is 245.177963 Da .

Scientific Research Applications

Synthesis of 2-Pyridyl Ketone Library

2-Pyridyl ketones, including “(4-Cyclohexyl)butyl 2-pyridyl ketone”, are widely used in bioactive molecules and natural products . They are employed as precursors of chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis . A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported .

Asymmetric Catalysis

2-Pyridyl ketones are employed as precursors for chiral 2-pyridine alky/aryl alcohols . These alcohols are used in asymmetric catalysis, a process that produces a compound with a particular stereochemistry from certain reactants .

Synthesis of Bioactive Molecules

2-Pyridyl ketones are crucial pharmacophore groups and usually served as privileged structure in medicinal chemistry . They are used in the synthesis of bioactive molecules, including grossularines, potent antitumor agents, and COX-2 selective inhibitors .

Synthesis of Natural Products

2-Pyridyl ketones are widely used in the synthesis of natural products . These natural products have various applications in different fields, including pharmaceuticals, food, and cosmetics.

Schiff Base Ruthenium Metal Complexes

Ruthenium metal-based complexes and Schiff base ligands are rapidly becoming conventionally considered for biological applications . “(4-Cyclohexyl)butyl 2-pyridyl ketone” can potentially be used in the synthesis of these complexes .

Biological Applications

Ruthenium metal-based complexes and Schiff base ligands, which can be synthesized using “(4-Cyclohexyl)butyl 2-pyridyl ketone”, are used in various biological applications . These applications include antioxidant, anticancer, and antimicrobial activities .

Functional Materials

“(4-Cyclohexyl)butyl 2-pyridyl ketone” can be used in the synthesis of functional materials . These materials have various applications in different fields, including electronics, energy, and environmental science .

Sensors and Dyes

Ruthenium metal-based complexes and Schiff base ligands, which can be synthesized using “(4-Cyclohexyl)butyl 2-pyridyl ketone”, are used in sensors and as pigments for dyes . These sensors can be used in various fields, including environmental monitoring, medical diagnostics, and industrial process control .

properties

IUPAC Name

5-cyclohexyl-1-pyridin-2-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c18-16(15-11-6-7-13-17-15)12-5-4-10-14-8-2-1-3-9-14/h6-7,11,13-14H,1-5,8-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPNNIFZKKXNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641992
Record name 5-Cyclohexyl-1-(pyridin-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898779-64-1
Record name 5-Cyclohexyl-1-(2-pyridinyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclohexyl-1-(pyridin-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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